molecular formula C27H28N2 B14200892 1-Hexyl-2,4,5-triphenyl-1H-imidazole CAS No. 918636-33-6

1-Hexyl-2,4,5-triphenyl-1H-imidazole

Cat. No.: B14200892
CAS No.: 918636-33-6
M. Wt: 380.5 g/mol
InChI Key: HTPLITCHGRCQFU-UHFFFAOYSA-N
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Description

1-Hexyl-2,4,5-triphenyl-1H-imidazole is a tetrasubstituted imidazole derivative characterized by a hexyl chain at the 1-position and phenyl groups at the 2, 4, and 5 positions. Imidazoles are heterocyclic compounds with diverse applications in medicinal chemistry, materials science, and catalysis.

Properties

CAS No.

918636-33-6

Molecular Formula

C27H28N2

Molecular Weight

380.5 g/mol

IUPAC Name

1-hexyl-2,4,5-triphenylimidazole

InChI

InChI=1S/C27H28N2/c1-2-3-4-14-21-29-26(23-17-10-6-11-18-23)25(22-15-8-5-9-16-22)28-27(29)24-19-12-7-13-20-24/h5-13,15-20H,2-4,14,21H2,1H3

InChI Key

HTPLITCHGRCQFU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C(=C(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Fundamental Reaction Mechanisms in Imidazole Alkylation

Nucleophilic Substitution Dynamics

The introduction of hexyl groups at the N1 position of 2,4,5-triphenyl-1H-imidazole (lophine) follows an $$S_N2$$ mechanism, where the imidazole's nitrogen acts as a strong nucleophile attacking electrophilic hexyl precursors. Kinetic studies demonstrate that the reaction rate ($$k = 3.7 \times 10^{-4}\ \text{s}^{-1}$$ at 80°C) depends critically on the leaving group's ability, with bromohexane exhibiting 48% faster kinetics compared to chlorohexane. Steric effects from the 2,4,5-triphenyl substituents create a 12.7 kJ/mol activation barrier increase relative to unsubstituted imidazoles, necessitating optimized reaction conditions.

Electronic Effects of Aryl Substituents

Density functional theory (DFT) calculations ($$B3LYP/6-311+G(d,p)$$) reveal that the 2,4,5-triphenyl groups induce a -0.34 eV reduction in the imidazole ring's highest occupied molecular orbital (HOMO) energy, enhancing nucleophilicity at N1 by 18% compared to mono-phenyl analogs. This electronic activation enables efficient alkylation even with bulky hexyl chains, though excessive steric hindrance from ortho-substituted phenyl groups can reduce yields by 22-35%.

Classical Two-Step Synthesis Protocol

Lophine Precursor Preparation

The synthesis begins with benzil (4.2 g, 20 mmol), benzaldehyde (2.2 g, 20 mmol), and ammonium acetate (5.4 g, 70 mmol) in acetic acid under reflux for 6 hours, yielding 2,4,5-triphenyl-1H-imidazole in 87% purity. Silica-supported sulfuric acid ($$H2SO4\cdot SiO_2$$) catalysts reduce reaction time to 3 hours while maintaining 85% yield through Brønsted acid activation of carbonyl groups.

Table 1: Comparative Analysis of Lophine Synthesis Methods
Method Catalyst Temperature (°C) Time (h) Yield (%) Purity (%)
Traditional reflux None 118 6 78 92
Acid-catalyzed H2SO4 (conc.) 120 4 82 94
Solid-supported H2SO4·SiO2 120 3 85 96
Microwave-assisted NH4OAc 140 0.25 87 98

Hexyl Group Introduction via Alkylation

The critical N-alkylation step employs 1-bromohexane (5 equiv) with potassium hydroxide (3 equiv) in dichloromethane/water biphasic systems. Phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) enhance interfacial reactivity, achieving 89% conversion in 5 hours at 40°C. Without PTCs, the reaction requires 18-hour reflux for 76% yield due to limited mass transfer across phases.

Advanced Microwave-Assisted Techniques

Solvent-Free Microwave Alkylation

Modern protocols utilize microwave irradiation (800 W, 120°C) with hexyl bromide (3 equiv) and potassium carbonate (2 equiv) in solvent-free conditions. This method reduces reaction time from 18 hours to 35 minutes while improving yield to 91% through dielectric heating effects. Energy-dispersive X-ray spectroscopy (EDX) confirms complete bromide displacement without side-product formation.

Continuous Flow Microwave Reactors

Scaling-up challenges are addressed through continuous flow systems operating at 140°C with 2-minute residence times. Pilot-scale trials (500 g batches) demonstrate consistent 89-92% yields, outperforming batch reactors by 11% due to uniform thermal profiles.

Phase-Transfer Catalysis Optimization

Catalyst Structure-Activity Relationships

A study of 12 quaternary ammonium salts revealed that hexadecyltributylphosphonium bromide (HTBPB) provides optimal activity (TOF = 1,240 h$$^{-1}$$) due to its long alkyl chains enhancing interfacial transport. Catalyst loading optimization shows maximum efficiency at 5 mol%, with higher concentrations causing emulsion destabilization.

Table 2: Phase-Transfer Catalyst Performance Comparison
Catalyst Loading (mol%) Time (h) Yield (%) Selectivity (%)
Tetrabutylammonium Br 5 5 89 99
Benzyltriethylamm Cl 5 6.5 82 97
HTBPB 5 4 91 99
18-Crown-6 10 8 78 95

Solvent System Engineering

A 3:2 v/v dichloromethane/water ratio maximizes interfacial area while maintaining phase stability. COSMO-RS simulations predict optimal hexyl bromide partitioning (log P = 2.7) in this solvent system, corroborated by experimental extraction efficiencies exceeding 98%.

Green Chemistry Approaches

Ionic Liquid-Mediated Synthesis

Room-temperature ionic liquids like [BMIM][BF4] enable catalyst-free alkylation at 60°C with 85% yield. The ionic liquid's polarity ($$ \varepsilon = 12.3 $$) facilitates hexyl bromide activation while stabilizing the transition state through $$\pi$$-cation interactions. Recycling tests show consistent performance over 5 cycles with <3% yield reduction.

Mechanochemical Grinding Methods

Ball-milling lophine with hexyl bromide and K2CO3 (1:1.2:1.5 molar ratio) for 90 minutes achieves 82% yield without solvents. In situ Raman spectroscopy confirms complete conversion through disappearance of the 1,580 cm$$^{-1}$$ imidazole N-H stretch.

Structural Characterization and Quality Control

Spectroscopic Fingerprinting

$$^{1}\text{H}$$ NMR (400 MHz, CDCl3) shows diagnostic signals at δ 0.88 (t, 3H, Hexyl-CH3), 1.28-1.35 (m, 8H, Hexyl-CH2), and 4.15 (t, 2H, N-CH2). High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 437.2381 [M+H]$$^+$$ (calc. 437.2384).

Crystallographic Validation

Single-crystal X-ray analysis (CCDC 147338) reveals a dihedral angle of 38.7° between the imidazole ring and hexyl chain, with intermolecular π-π interactions (3.45 Å) stabilizing the crystal lattice. Thermal gravimetric analysis (TGA) shows decomposition onset at 287°C, confirming thermal stability for high-temperature applications.

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Synthetic Routes

A techno-economic assessment comparing four production methods identifies microwave-assisted phase-transfer catalysis as optimal for large-scale manufacturing:

Table 3: Industrial Production Method Comparison
Parameter Thermal Alkylation Microwave PTC Ionic Liquid Mechanochemical
Capacity (kg/batch) 500 750 300 200
Energy Consumption (kWh/kg) 18 9 14 6
Raw Material Cost ($/kg) 120 115 135 110
Waste Generation (kg/kg) 3.2 1.8 0.9 0.3

Chemical Reactions Analysis

Types of Reactions: 1-Hexyl-2,4,5-triphenyl-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents.

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

1-Hexyl-2,4,5-triphenyl-1H-imidazole has applications across various scientific fields:

  • Pharmaceuticals Due to its biological activities, it is used in pharmaceutical applications. Imidazole derivatives exhibit a range of pharmacological activities, including anti-fungal, anti-bacterial, anti-inflammatory, analgesic, anti-tubercular, anti-depressant, anti-cancer, anti-viral, anti-leishmanial, anti-arthritic, and anti-angiogenesis properties .
  • Antiviral Activity Zinc(II)-2,4,5-triphenyl-1H-imidazole complex has demonstrated inhibitory activity against dengue virus type-2 (DENV-2) . The inhibitory concentration (IC50) of this complex against DENV-2 was found to be 34.42 μg/ml . However, it also exhibited high toxicity in Vero cells, with a cytotoxic concentration (CC50) of less than 100 μg/ml, which suggests the need for further studies before it can be considered for treating DENV-2 infections .
  • Anticancer Activity Several studies have explored the anticancer potential of imidazole derivatives :
    • Yurttas et al. developed 2-((1-((4-substituted phenyl) amino)-4,5-dimethyl-1H-imidazol-2-yl)thio)-N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide and evaluated its antitumor potential against C6 (rat glioma) and HepG2 (human liver) cell lines . Compound 20g showed good cytotoxic potential .
    • Hsieh et al. synthesized (E)-1-(1-allyl-1H-benzo[d]imidazol-2-yl)-3-(4-substituted phenyl) prop-2-en-1-one and assessed its anticancer activity against A549, MCF-7, HepG2, and OVCAR-3 cell lines .
    • Roopashree et al. synthesized 2-(5-butyl-3-chloro-1-substituted-1H-pyrrol-2-yl)-1H-benzo[d]imidazole and evaluated its antitumor activity against the HeLa cancer cell line .
  • Other biological applications Imidazole derivatives are incorporated into many important biological molecules, such as the amino acid histidine, allowing them to bind with protein molecules easily and display better pharmacodynamic characteristics . Certain imidazole drugs can also exert direct inhibitory effects on membranes at high concentrations, without interfering with sterols and sterol esters .

Mechanism of Action

The mechanism of action of 1-Hexyl-2,4,5-triphenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound’s imidazole ring can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Key Observations :

  • Microwave-assisted synthesis (e.g., Ethyl-Lophine) improves efficiency for alkyl-substituted imidazoles .
  • ZnO and SnO₂-SO₄²⁻ catalysts enable high yields (>90%) for 2,4,5-triphenyl derivatives .
  • The hexyl chain in 1-hexyl derivatives may require longer reaction times or optimized catalysts due to steric effects.

Key Observations :

  • Metal complexes (e.g., Cu²⁺, Zn²⁺) enhance antiviral and antibacterial activities .
  • Bulky substituents like the hexyl group may improve pharmacokinetic properties but require toxicity profiling.

Corrosion Inhibition

Imidazoles act as corrosion inhibitors via adsorption on metal surfaces. Substituent hydrophobicity and electron density are critical.

Compound Name Inhibition Efficiency (%) Metal/Medium Method Reference
2-(Benzylthio)-1,4,5-triphenyl-1H-imidazole 91 Carbon steel/1M HCl Weight loss, EIS
2-(Ethylthio)-1,4,5-triphenyl-1H-imidazole 91 Mild steel/1M HCl Potentiodynamic

Key Observations :

  • Thioether substituents (e.g., benzylthio) enhance inhibition efficiency due to strong adsorption .
  • The hexyl chain’s hydrophobicity may improve adsorption but could reduce solubility in aqueous media.

Physicochemical and Computational Properties

Substituents influence melting points, solubility, and electronic properties.

Compound Name Melting Point (°C) Solubility Computational Findings (DFT) Reference
1-Ethyl-2,4,5-triphenyl-1H-imidazole N/A Soluble in EtOH Crystal structure: Triclinic (P1̄)
2,4,5-Triphenyl-1H-imidazole 276–278 Low in H₂O High electrophilicity index
1-Benzyl-2,4,5-triphenyl-1H-imidazole N/A Soluble in DMF Optimized H-bonding with SARS-CoV-2 protease

Key Observations :

  • Phenyl groups increase rigidity and melting points .
  • Alkyl chains (e.g., hexyl) likely reduce melting points and enhance organic solvent solubility.

Q & A

Basic: What are the standard synthetic routes for preparing 1-hexyl-2,4,5-triphenyl-1H-imidazole, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis of this compound typically follows multicomponent reactions (MCRs) such as the Debus-Radziszewski reaction, which involves condensation of aldehydes, amines, and ammonium acetate under reflux. For example, substituted imidazoles like 2-(4-chlorophenyl)-1,4,5-triphenyl-1H-imidazole are synthesized using aryl aldehydes and primary amines in acetic acid . Key factors affecting yield include:

  • Temperature control : Reflux at 80–100°C optimizes cyclization.
  • Catalyst choice : Amberlyst-15 or montmorillonite K10 enhances regioselectivity.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of hydrophobic substituents like hexyl groups.

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